molecular formula C15H16BNO3 B1358627 4-(Phenethylcarbamoyl)phenylboronic acid CAS No. 330793-46-9

4-(Phenethylcarbamoyl)phenylboronic acid

Cat. No. B1358627
M. Wt: 269.11 g/mol
InChI Key: VTXXKSNJPIRHMK-UHFFFAOYSA-N
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Description

4-(Phenethylcarbamoyl)phenylboronic acid is a chemical compound with the molecular formula C15H16BNO3 . It has an average mass of 269.103 Da and a monoisotopic mass of 269.122314 Da . The systematic name for this compound is {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid .


Molecular Structure Analysis

The molecular structure of 4-(Phenethylcarbamoyl)phenylboronic acid can be represented by the SMILES notation: B(c1ccc(cc1)C(=O)NCCc2ccccc2)(O)O . This indicates that the compound contains a boronic acid group (B(O)O) attached to a phenyl ring, which is further substituted with a carbamoyl group (C(=O)NCCc2ccccc2) .

Scientific Research Applications

1. Fast Fluorescent Blood Sugar Sensing

  • Application Summary : Phenylboronic acid functionalized carbon dots (2-FPBA-CD) were synthesized for rapid fluorescent sensing of glucose in blood .
  • Methods of Application : The 2-FPBA-CD was synthesized by simply mixing N, S-doped carbon dots (CDs) with phenylboric acid at room temperature . The response of 2-FPBA-CD to glucose could reach equilibrium in a very short time (10 min), with a wide responsive linear range of 19.70 µM to 2.54 mM .
  • Results or Outcomes : The mechanism studies showed that the layered carbon film of 2-FPBA-CD aggregated after adding glucose, thereby leading to the fluorescence quenching of 2-FPBA-CD .

2. Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels

  • Application Summary : Phenylboronic acid-based hydrogels have been designed for glucose-sensitive drug delivery systems .
  • Methods of Application : The hydrogels are designed to release hypoglycemic drugs (such as insulin) in response to an increase in glucose levels .
  • Results or Outcomes : These hydrogels have shown promise in managing diabetes, a disease characterized by uncontrolled blood glucose levels .

Safety And Hazards

The safety data sheet for 4-(Phenethylcarbamoyl)phenylboronic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

Future Directions

While specific future directions for 4-(Phenethylcarbamoyl)phenylboronic acid were not found, phenylboronic acid surface functionalization has been identified as an efficient way to drastically promote the antibacterial activity of silver nanoparticles . This suggests potential future applications of phenylboronic acids in the development of antibacterial agents.

Relevant Papers A structure-based approach for the identification of novel phenylboronic acids as serine-β-lactamase inhibitors has been discussed in a paper . The study screened a library of 1400 boronic acids as potential AmpC β-lactamase inhibitors. Six of the most promising candidates were evaluated in biochemical assays, leading to the identification of potent inhibitors of clinically-relevant β-lactamases like AmpC, KPC-2, and CTX-M-15 .

properties

IUPAC Name

[4-(2-phenylethylcarbamoyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXXKSNJPIRHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)NCCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50625085
Record name {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Phenethylcarbamoyl)phenylboronic acid

CAS RN

330793-46-9
Record name B-[4-[[(2-Phenylethyl)amino]carbonyl]phenyl]boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=330793-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(2-Phenylethyl)carbamoyl]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50625085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyl lithium(1.6 M in hexane solution, 10 ml, 15.78 mmol) was added slowly to a solution of N1-phenyl-4-bromo-2-methoxybenzamide (1.92 g, 6.31 mmol) in tetrahydrofuran (47 mL) at −78° C. After 30 minutes, triisopropyl borate (2.2 mL, 9.47 mmol) was added rapidly. The reaction mixture was allowed to warm up to room temperature after 13 minutes and stirred for 16 hours. Hydrochloric acid (2.5N, 47 mL) was added and the mixture was stirred for 5 h hours. The layers were separated and the aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with brine, dried over MgSO4, filtered and concentrated. The residue was recrystallized from ethyl acetate/heptane to give 4-[(phenethylamino)carbonyl]phenylboronic acid (0.486 g, 28%). 1H NMR (DMSO-d6) δ 2.85 (m, 2H), 3.49 (m, 2H), 7.22 (m, 5H), 7.73 (m, 4H), 8.17 (s, 2H), 8.54 (m, 1H).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1.92 g
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Three

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